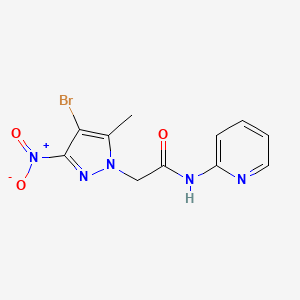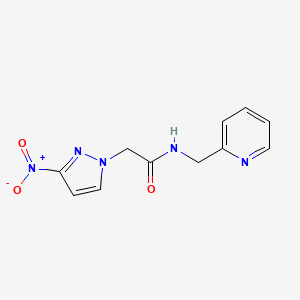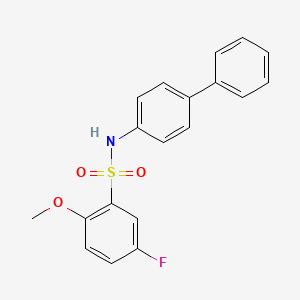
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
Descripción general
Descripción
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is implicated in the production of pro-inflammatory cytokines and the development of cancer. Additionally, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, this compound has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide. One of the potential applications of this compound is in the development of new anti-cancer drugs. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research could also focus on elucidating the mechanism of action of this compound and identifying potential targets for drug development. Finally, the synthesis method for this compound could be optimized to improve its solubility and overall yield.
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a chemical compound that has significant potential in scientific research. Its unique chemical structure and potential therapeutic applications make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and identify potential targets for drug development.
Aplicaciones Científicas De Investigación
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c1-7-10(12)11(17(19)20)15-16(7)6-9(18)14-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIXCIUVJBXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethylbenzimidazo[2',1':2,3][1,3]thiazolo[4,5-b]quinoxaline](/img/structure/B3604745.png)

![4-bromo-3-methoxy-N-[3-(propionylamino)phenyl]-2-naphthamide](/img/structure/B3604758.png)

![3,4,5-trimethoxy-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3604767.png)
![methyl [2-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B3604771.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3604787.png)
![N,N'-bis(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3604791.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604807.png)
![3-(4-acetylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3604811.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3604814.png)
![N-[3-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B3604815.png)
![N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B3604837.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-biphenylsulfonamide](/img/structure/B3604848.png)